Cas no 2007919-89-1 (tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate)

tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate
- AP3Impurity5
- cis-tert-Butyl 2,4-bis(iodomethyl)azetidine-1-carboxylate
- tert-butyl(2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate
- 2007919-89-1
- SC5102
- tert-butyl (2S,4R)-2,4-bis(iodomethyl)azetidine-1-carboxylate
-
- インチ: 1S/C10H17I2NO2/c1-10(2,3)15-9(14)13-7(5-11)4-8(13)6-12/h7-8H,4-6H2,1-3H3/t7-,8+
- InChIKey: ULZVMTHSSTWNTQ-OCAPTIKFSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)[C@H](CI)C[C@@H]1CI
計算された属性
- せいみつぶんしりょう: 436.93487g/mol
- どういたいしつりょう: 436.93487g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 29.5Ų
tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560337-250mg |
Tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate |
2007919-89-1 | 98% | 250mg |
¥1134 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560337-10g |
Tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate |
2007919-89-1 | 98% | 10g |
¥22499 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560337-1g |
Tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate |
2007919-89-1 | 98% | 1g |
¥2700 | 2023-04-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00789301-1g |
tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate |
2007919-89-1 | 98% | 1g |
¥957.0 | 2023-03-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2202-100mg |
tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate |
2007919-89-1 | 95% | 100mg |
¥290.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2202-1g |
tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate |
2007919-89-1 | 95% | 1g |
¥957.0 | 2024-04-22 | |
Ambeed | A139964-10g |
tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate |
2007919-89-1 | 98% | 10g |
$2720.0 | 2024-04-22 | |
Ambeed | A139964-5g |
tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate |
2007919-89-1 | 98% | 5g |
$1600.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2202-500mg |
tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate |
2007919-89-1 | 95% | 500mg |
¥639.0 | 2024-04-22 | |
1PlusChem | 1P020774-5g |
tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate |
2007919-89-1 | 98% | 5g |
$1564.00 | 2023-12-19 |
tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate 関連文献
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylateに関する追加情報
tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate (CAS No. 2007919-89-1): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate (CAS No. 2007919-89-1) is a chiral azetidine derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound is characterized by its azetidine core, which is a four-membered heterocyclic ring containing one nitrogen atom. The presence of iodomethyl groups at the 2 and 4 positions, along with the tert-butyl protecting group on the carboxylic acid, makes this compound a valuable intermediate in the synthesis of complex molecules.
The synthesis of tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate has been extensively studied and optimized in recent years. One of the most common approaches involves the ring-closing metathesis (RCM) of a diene precursor followed by iodination and tert-butylation steps. This method provides high yields and excellent stereoselectivity, making it a preferred route for large-scale production. The use of chiral catalysts in these reactions has further enhanced the enantioselectivity, ensuring that the desired (2R,4S) configuration is achieved with high purity.
In terms of physical properties, tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate is a white crystalline solid with a melting point of approximately 150°C. It is soluble in common organic solvents such as dichloromethane and ethanol but exhibits limited solubility in water. The compound's stability under various conditions has been well-documented, and it is generally stored under inert atmosphere to prevent degradation.
The azetidine core of this compound is particularly interesting from a medicinal chemistry perspective due to its ability to mimic bioactive peptides and proteins. Azetidines have been shown to exhibit potent biological activities, including antiviral, antibacterial, and anticancer properties. The presence of iodomethyl groups at specific positions on the azetidine ring can significantly influence these biological activities by altering the conformational flexibility and electronic properties of the molecule.
Recent research has focused on the use of tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate as a key intermediate in the synthesis of novel drugs targeting various diseases. For example, studies have demonstrated its utility in the development of inhibitors for protein-protein interactions (PPIs), which are crucial for many cellular processes. The ability to fine-tune the structure of this compound through chemical modifications has led to the discovery of highly selective and potent inhibitors with improved pharmacological profiles.
In addition to its role as an intermediate in drug synthesis, tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate has also been explored for its potential as a radiolabeled tracer in nuclear medicine. The iodine atoms can be substituted with radioisotopes such as iodine-131 or iodine-123, allowing for non-invasive imaging techniques such as positron emission tomography (PET). This application holds promise for early diagnosis and monitoring of diseases such as cancer and neurodegenerative disorders.
The safety profile of tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate has been extensively evaluated in preclinical studies. Toxicity assessments have shown that it is generally well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. However, as with any chemical compound used in medicinal applications, careful consideration must be given to its potential side effects and long-term safety.
In conclusion, tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate (CAS No. 2007919-89-1) is a versatile and promising compound with a wide range of applications in medicinal chemistry. Its unique structural features make it an ideal candidate for the development of novel drugs targeting various diseases. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.
2007919-89-1 (tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate) 関連製品
- 1864062-71-4(2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione)
- 2138085-28-4(4-(iodomethyl)-4-(5-methylhexyl)oxyoxane)
- 1448027-06-2(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide)
- 1429417-94-6(3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine)
- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)
- 2567496-17-5(9-Bromo-1-chlorononan-2-one)
- 2228502-91-6(3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid)
- 854835-59-9(1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one)
- 2228640-86-4(3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol)
- 2227772-06-5(methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate)
